1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-[2-({2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}AMINO)ETHYL]UREA
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Overview
Description
1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-[2-({2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}AMINO)ETHYL]UREA is a complex organic compound that belongs to the class of urea derivatives. This compound is characterized by its unique structure, which includes a benzo-dioxin ring and a pyrimidine moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-[2-({2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}AMINO)ETHYL]UREA typically involves multi-step organic reactions. The process may start with the preparation of the benzo-dioxin ring, followed by the introduction of the pyrimidine moiety through nucleophilic substitution reactions. The final step usually involves the formation of the urea linkage under mild conditions using reagents such as isocyanates or carbamates.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-[2-({2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}AMINO)ETHYL]UREA can undergo various chemical reactions, including:
Oxidation: The benzo-dioxin ring can be oxidized to form quinones.
Reduction: The pyrimidine moiety can be reduced under catalytic hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could lead to partially or fully hydrogenated products.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent due to its unique structure.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, such compounds might interact with enzymes or receptors, modulating their activity. The pyrimidine moiety, for example, could be involved in binding to nucleotide-binding sites, while the benzo-dioxin ring might interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)amine
- 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)carbamate
Uniqueness
The uniqueness of 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-[2-({2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}AMINO)ETHYL]UREA lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-[[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]amino]ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O3/c1-14-5-6-23-19(11-14)29-21-13-20(26-15(2)27-21)24-7-8-25-22(30)28-16-3-4-17-18(12-16)32-10-9-31-17/h3-6,11-13H,7-10H2,1-2H3,(H2,25,28,30)(H2,23,24,26,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHUSFHIRHZEIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC(=NC(=C2)NCCNC(=O)NC3=CC4=C(C=C3)OCCO4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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